Product packaging for Dypnone, Z-(Cat. No.:CAS No. 54435-79-9)

Dypnone, Z-

Cat. No.: B12647659
CAS No.: 54435-79-9
M. Wt: 222.28 g/mol
InChI Key: PLELHVCQAULGBH-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Z-Dypnone within Organic Chemistry Research

Dypnone (B8250878), systematically named 1,3-diphenyl-2-buten-1-one (B1671007), is an α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis. It is typically synthesized through the self-condensation of acetophenone (B1666503) in the presence of various catalysts, such as aluminum chloride or polyphosphoric acid. However, these conventional synthesis methods predominantly yield the thermodynamically more stable E-isomer (trans-dypnone).

The Z-isomer (cis-dypnone) is primarily accessed through the photochemical isomerization of the E-isomer. uobasrah.edu.iq Exposing a solution of E-dypnone to sunlight or ultraviolet radiation induces a reversible isomerization to the Z-form, allowing for the study of this less stable stereoisomer. uobasrah.edu.iq This process of photoisomerization is a common technique in organic chemistry to access thermodynamically less favored isomers. researchgate.net

Significance of Stereoisomeric Control in Z-Dypnone Investigations

The rigid geometry of the carbon-carbon double bond in dypnone results in two distinct stereoisomers: E-Dypnone and Z-Dypnone. The spatial arrangement of the phenyl and methyl groups relative to the double bond significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity.

The study of Z-Dypnone underscores the critical importance of stereoisomeric control in chemical reactions. The different spatial orientations of the substituents in the Z- and E-isomers can lead to different reaction pathways and product distributions. A notable example is the reaction of dypnone isomers with organometallic reagents. uobasrah.edu.iq The steric hindrance around the carbonyl group and the β-carbon differs between the two isomers, influencing the regioselectivity of nucleophilic attack.

Research into the distinct reactivity of Z-Dypnone provides valuable insights into how stereochemistry governs reaction outcomes, a fundamental concept in organic synthesis. Understanding these differences allows for the strategic selection of isomers to achieve desired products, a key aspect of modern synthetic chemistry.

Detailed Research Findings

The distinct stereochemistry of Z-Dypnone compared to its E-isomer is clearly reflected in its reactivity, particularly in addition reactions. The spatial arrangement of the substituents influences the accessibility of the electrophilic centers to incoming nucleophiles.

One of the most illustrative examples of this stereochemical influence is the reaction of dypnone isomers with organometallic reagents, such as Grignard reagents. These reactions can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon of the enone system.

Research has shown that the ratio of these addition products is highly dependent on the stereochemistry of the dypnone starting material. For instance, the reaction of Z-Dypnone with phenylmagnesium bromide yields a different product distribution compared to the same reaction with E-Dypnone. This is attributed to the different steric environments of the reactive sites in each isomer. uobasrah.edu.iq

Below is a hypothetical data table illustrating the potential differences in product yields based on the principles of stereoisomeric control.

Reaction of Dypnone Isomers with Phenylmagnesium Bromide
Isomer1,2-Addition Product Yield (%)1,4-Addition Product Yield (%)
Z-Dypnone6040
E-Dypnone3070

Spectroscopic techniques are essential for the characterization and differentiation of Z- and E-Dypnone. The different spatial arrangements of the phenyl groups lead to distinct electronic environments, which can be observed in their spectroscopic data.

For example, in ¹H NMR spectroscopy, the chemical shift of the vinylic proton is expected to differ between the two isomers due to the varying anisotropic effects of the nearby phenyl groups. Similarly, the absorption maxima (λmax) in UV-Vis spectroscopy would likely differ, reflecting the subtle changes in the conjugated π-system.

The following table presents hypothetical spectroscopic data for Z-Dypnone, which would be used for its identification and characterization in a research setting.

Spectroscopic Data for Z-Dypnone
Spectroscopic TechniqueCharacteristic Signal
¹H NMRVinylic Proton (δ ≈ 6.5 ppm)
¹³C NMRCarbonyl Carbon (δ ≈ 190 ppm)
IRC=O stretch (ν ≈ 1650 cm⁻¹)
UV-Visλmax (≈ 290 nm)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O B12647659 Dypnone, Z- CAS No. 54435-79-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54435-79-9

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(Z)-1,3-diphenylbut-2-en-1-one

InChI

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12-

InChI Key

PLELHVCQAULGBH-SEYXRHQNSA-N

Isomeric SMILES

C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Stereochemical Considerations of Dypnone Isomers

Geometric Isomerism in Dypnone (B8250878): Z- and E-Configurations

Dypnone, systematically named 1,3-diphenyl-2-buten-1-one (B1671007), is an α,β-unsaturated ketone that exhibits geometric isomerism due to the restricted rotation around the C2=C3 double bond. researchgate.netillinois.edu This restriction gives rise to two distinct diastereomers: the (E)- and (Z)-isomers. sioc-journal.cn

The designation of these isomers follows the Cahn-Ingold-Prelog (CIP) priority rules. chemrxiv.org For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. sioc-journal.cn

At the C3 carbon, the phenyl group has a higher priority than the methyl group.

At the C2 carbon, the benzoyl group (C(O)Ph) has a higher priority than the hydrogen atom.

The (Z)-isomer, from the German word zusammen meaning "together," has the two higher-priority groups (the phenyl group at C3 and the benzoyl group at C2) on the same side of the double bond. Conversely, the (E)-isomer, from entgegen meaning "opposite," has these groups on opposite sides. chemrxiv.org The (E)-configuration is generally the more stable and thus more commonly encountered form of Dypnone. illinois.eduresearchgate.net

Stereoselective Synthesis Methodologies for Z-Dypnone and its Derivatives

The synthesis of the (Z)-isomer of Dypnone and its derivatives presents a significant challenge, as many standard condensation reactions favor the thermodynamically more stable (E)-isomer. researchgate.netresearchgate.net Therefore, achieving high stereoselectivity for the (Z)-configuration requires specialized synthetic strategies. General approaches for the stereoselective synthesis of (Z)-alkenes often involve methods like palladium-catalyzed coupling reactions or the use of specific intermediates that direct the geometry of the double bond. beilstein-journals.orgrsc.org For instance, the regio- and diastereoselective synthesis of (Z)-monosilyl enol ethers from 1,4-diketone precursors has been achieved, demonstrating a pathway to Z-configured structures. researchgate.net

Asymmetric induction is a foundational principle in stereoselective synthesis, where a chiral element within the substrate, reagent, or catalyst influences the formation of a new stereocenter, leading to a preferential formation of one stereoisomer over another. researchgate.netresearchgate.net This can be categorized into internal, relayed, and external induction. researchgate.net

In the context of synthesizing derivatives with a Z-configuration, chiral auxiliaries are often employed. A chiral auxiliary is a chiral moiety that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov A notable example is the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres. In this process, chiral auxiliaries such as Ellman's imine and Oppolzer's sultam are used to construct two new chiral centers with high diastereoselectivity, demonstrating how a chiral auxiliary can effectively control the stereochemistry in a complex molecule containing a Z-alkene backbone. rsc.orgresearchgate.net

Creating specific stereoisomers of Z-Dypnone derivatives relies on advanced diastereoselective and enantioselective methods.

The epoxidation of the double bond in Dypnone introduces two new stereocenters, leading to the formation of dypnone oxides. Catalytic asymmetric epoxidation provides a route to enantiomerically enriched dypnone oxides. While much research has focused on (E)-dypnone, the epoxidation of (Z)-dypnone has also been investigated.

In one study, the asymmetric epoxidation of dypnone was performed to produce both (E)- and (Z)-dypnone oxides. Using a chiral catalyst, the resulting (-)-(2S,3S)-(Z)-dypnone oxide was obtained with a determined optical purity of 26%. This highlights that while catalytic systems can induce enantioselectivity in the Z-isomer, the efficiency can be modest compared to reactions with the E-isomer. The reaction of (Z)-dypnone with certain iron catalysts was found to yield the same major diastereomer as the (E)-dypnone epoxidation, albeit with poor enantioselectivity, which suggests a concerted reaction mechanism.

Table 1: Asymmetric Epoxidation of Dypnone

Isomer Product Optical Purity (%)
(Z)-Dypnone (-)-(2S,3S)-(Z)-Dypnone Oxide 26

Resolution is a technique used to separate a racemic mixture of enantiomers. For dypnone oxides, this has proven to be challenging. A direct resolution of racemic dypnone oxide was attempted using column chromatography with cellulose (B213188) acetate (B1210297) as the chiral stationary phase. This method resulted in only partial separation, achieving an optical purity of less than 4% for both the (E)- and (Z)-dypnone oxide enantiomers.

Another classical resolution method involves the formation of diastereomeric salts by reacting a racemic acid with a chiral base (or vice versa), followed by separation of these diastereomers through crystallization. While not applied directly to dypnone oxide in the same study, the successful resolution of a related compound, sodium (E)-3-methyl-3-phenylglycidate, was achieved using the chiral resolving agent brucine. This illustrates a potential, though untested, pathway for the resolution of acidic or basic derivatives of dypnone oxides.

Table 2: Resolution of Racemic Dypnone Oxide

Method Chiral Support/Agent Eluent Resulting Optical Purity (%)
Chromatographic Resolution Cellulose Acetate Benzene or Ethanol < 4

Diastereoselective and Enantioselective Approaches in Z-Dypnone Synthesis

Isomerization Processes and Control in Dypnone Systems

The interconversion between (Z)- and (E)-isomers of Dypnone and its analogues is a critical factor in their synthesis and reactivity. This isomerization can be triggered by various factors, including light and heat.

Light-induced E/Z isomerization is a common phenomenon for chalcone (B49325) analogues and is often a reversible process. This photochemical isomerization can be utilized to enrich a mixture in the less stable Z-isomer. For instance, photocatalytic E → Z isomerization of related gem-bromofluoroalkenes has been achieved with high selectivity using Iridium-based photocatalysts.

However, isomerization is not exclusively a photochemical process. In some reactions, isomerization can occur under thermal or catalytic conditions. During the enantioselective conjugate addition to (Z)-enediketones, competitive isomerization from the (Z)- to the (E)-isomer was observed, which had a negative impact on both the reaction yield and the stereoselectivity. Notably, in this specific case, the presence or absence of light did not affect the reaction, indicating a non-photochemical isomerization pathway. Control over unwanted isomerization can sometimes be achieved through the use of inhibitors; for example, hydroquinone (B1673460) has been shown to inhibit the isomerization of certain propene derivatives.

Thermal Isomerization Studies of Dypnone

The thermal isomerization from the generally less stable (Z)-isomer to the more stable (E)-isomer is a process governed by the molecule overcoming an energy barrier to rotate around the carbon-carbon double bond. While specific kinetic and thermodynamic data for the thermal isomerization of (Z)-Dypnone are not extensively documented in publicly available literature, the behavior of analogous α,β-unsaturated ketones, such as chalcones, provides a framework for understanding this process.

For many chalcone derivatives, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the aromatic rings and the carbonyl group. The thermal conversion from the (Z) to the (E) form is a spontaneous process that can be accelerated by heating. This process is crucial in synthetic chemistry, as many reactions may initially produce a mixture of isomers, and thermal equilibration can be used to favor the formation of the more stable (E)-isomer.

Studies on other photoswitches, like azobenzenes, have shown that the rate of thermal isomerization is significantly influenced by the solvent and the electronic nature of the substituents. researchgate.netmdpi.comrsc.org For instance, the thermal cis-trans isomerization of 4-anilino-4'-nitroazobenzene is highly dependent on solvent polarity, with the reaction proceeding faster in more polar solvents, suggesting a rotational mechanism. diva-portal.org While a direct analogy, this highlights the environmental and structural factors that would likely influence the thermal isomerization of (Z)-Dypnone.

Table 1: Factors Influencing Thermal Z→E Isomerization in Related Compounds

FactorObservation in Analogous SystemsProbable Influence on (Z)-Dypnone
Temperature Increased temperature significantly enhances the rate of isomerization. mdpi.comAn increase in temperature would be expected to increase the rate of thermal isomerization of (Z)-Dypnone to (E)-Dypnone.
Solvent Polarity The rate of isomerization can be highly influenced by the polarity of the solvent. diva-portal.orgThe rate of (Z)-Dypnone isomerization is likely solvent-dependent.
Substituents Electron-donating or withdrawing groups on the phenyl rings can alter the energy barrier for isomerization.Substituents on the phenyl rings of dypnone would likely modulate the rate of thermal isomerization.

Photochemical Isomerization Dynamics of Z-Dypnone Analogs

The photochemical isomerization of dypnone analogs, particularly cyclic chalcones, has been a subject of considerable interest. Irradiation with ultraviolet (UV) light can induce the conversion of the thermodynamically stable (E)-isomer to the (Z)-isomer, a process that is often reversible either photochemically or thermally. nih.govub.edu This photoisomerization is a key step in the functioning of molecular switches and motors. msu.edu

Studies on cyclic chalcone analogues, such as 2-(X-benzylidene)-1-benzosuberones, have demonstrated that UV light can catalyze the E/Z isomerization. psu.eduresearchgate.net This process has been observed both in solution and on-plate during thin-layer chromatography (TLC). psu.eduresearchgate.net The formation of the (Z)-isomer is confirmed through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. psu.eduresearchgate.net Two-dimensional TLC has further shown the reversible nature of this E/Z isomerization. psu.eduresearchgate.net

The solvent can also play a critical role in the outcome of the photochemical reaction. For instance, in some chalcone-vitamin E hybrids, photoisomerization to the (Z)-isomer was observed in deuterated chloroform, while in acetone-d6, a cyclization reaction to a flavanone (B1672756) occurred instead. researchgate.net

Table 2: Photochemical Isomerization Characteristics of Dypnone Analogs

Analog SystemExperimental ConditionsObservationReference
Cyclic chalcone analogues (e.g., 2-(X-benzylidene)-1-indanones, -tetralones, and -benzosuberones)UV light irradiation in solution or on TLC plateReversible E/Z isomerization observed. The (Z)-isomers are generally less lipophilic than the (E)-isomers. psu.eduresearchgate.netlookchem.com
Chalcone-vitamin E hybridsSunlight exposure in deuterated chloroformPhotoisomerization from E to Z isomer. researchgate.net
Chalcone-vitamin E hybridsSunlight exposure in acetone-d6Cyclization to form a flavanone instead of Z-isomerization. researchgate.net
Styrylbenzazole photoswitchesIrradiation with 340 nm and 395 nm lightQuantum yields for E→Z isomerization ranged from 34% to 90% depending on substituents. diva-portal.org
Hydrazone molecular switchComputational studyThe calculated quantum yield for E-to-Z photoisomerization was approximately 55 ± 3%. nih.gov

Advanced Synthetic Methodologies for Z Dypnone and Its Derivatives

Catalytic Condensation Strategies for Z-Dypnone Formation

The self-condensation of acetophenone (B1666503) is the primary route to produce dypnone (B8250878). This reaction can be catalyzed by a variety of acidic materials, with a focus on developing catalysts that are reusable and environmentally benign. scielo.org.ar

Heterogeneous catalysis offers the significant advantage of easy separation of the catalyst from the reaction mixture, contributing to greener chemical processes. scielo.org.ar Solid acid catalysts like sulfated metal oxides and zeolites have demonstrated high selectivity for dypnone in solvent-free conditions. scielo.org.ar

Nano-crystalline sulfated zirconia (SZ) has emerged as a highly effective solid acid catalyst for the solvent-free self-condensation of acetophenone to form dypnone. researchgate.net This method avoids the use of hazardous solvents, making it an environmentally friendly alternative to traditional synthesis routes. researchgate.netscielo.org.ar The catalytic activity of SZ is influenced by its structural and textural properties, which are, in turn, affected by the calcination temperature during its preparation. researchgate.net

Studies have shown that the conversion of acetophenone is sensitive to both reaction and calcination temperatures, while the selectivity towards dypnone remains relatively stable. researchgate.net For instance, a nano-crystalline SZ catalyst calcined at 650°C exhibited a 68.2% conversion of acetophenone with a 92% selectivity for dypnone at a reaction temperature of 170°C over 7 hours. researchgate.net The catalyst's reusability is a key feature, with studies demonstrating its use for up to five cycles with only a marginal decrease in acetophenone conversion and no loss of dypnone selectivity. researchgate.net The acidic properties of sulfated zirconia, particularly the presence of Brønsted acid sites, are crucial for its catalytic performance. unt.edu

Table 1: Effect of Reaction Temperature on Acetophenone Conversion and Dypnone Selectivity using SZ-650 Catalyst researchgate.netresearchgate.net

Reaction Temperature (°C) Acetophenone Conversion (%) Dypnone Selectivity (%)
150 55.4 91.5
160 62.1 91.8
170 68.2 92.0
180 65.8 91.6

Reaction conditions: Acetophenone = 10 mmol, Catalyst = 0.1 g, Time = 7 h. researchgate.net

The mechanism for the self-condensation of acetophenone over sulfated zirconia involves the activation of acetophenone on the acid sites of the catalyst. researchgate.netresearchgate.net

Mesoporous molecular sieves, such as Al-MCM-41, are another class of heterogeneous catalysts utilized in the synthesis of dypnone. researchgate.netacsmaterial.com These materials possess a large surface area and a uniform pore structure, which enhances catalytic activity. acsmaterial.comuq.edu.au When Al-MCM-41 is sulfated (SO4^2-/Al-MCM-41), it exhibits increased acidity, primarily due to a higher number of Lewis acid sites, leading to exclusive formation of dypnone from the self-condensation of acetophenone. researchgate.netresearchgate.net

The catalytic performance of SO4^2-/Al-MCM-41 has been compared with other solid acid catalysts, showing significantly higher yields of dypnone. researchgate.netresearchgate.net The Al-MCM-41 material, typically with a Si/Al ratio of 16, is synthesized hydrothermally and then impregnated with sulfuric acid to create the sulfated catalyst. researchgate.net Characterization techniques confirm the standard MCM-41 structure and the presence of sulfate (B86663) ions. researchgate.netresearchgate.net The catalytic activity is correlated with the acidity, surface area, and pore size of the material. researchgate.net

Table 2: Comparison of Catalytic Activity for Dypnone Synthesis researchgate.netresearchgate.net

Catalyst Acetophenone Conversion (%) Dypnone Selectivity (%)
SO4^2-/Al-MCM-41 High Exclusive
Al-MCM-41 Lower -
H-β Zeolite Lower -
USY Zeolite High -
H-ZSM-5 Zeolite Lower -
Amorphous Silica-Alumina Lower -
Sulfuric Acid (Homogeneous) - -

Traditionally, dypnone has been synthesized through homogeneous catalysis using agents like aluminum tert-butoxide in solvents such as xylene or dioxane. scielo.org.araub.edu.lborgsyn.org This method, while effective, is often less environmentally friendly due to the use of solvents and non-reusable catalysts. scielo.org.ar The reaction involves the self-condensation of acetophenone, where aluminum tert-butoxide acts as a condensing agent. aub.edu.lborgsyn.org

The procedure typically involves heating a mixture of acetophenone and aluminum tert-butoxide in a suitable solvent. orgsyn.org The reaction proceeds with the distillation of tert-butyl alcohol. orgsyn.org After the reaction is complete, the mixture is cooled and treated with water to hydrolyze the remaining aluminum tert-butoxide. orgsyn.org The product, dypnone, is then separated from the resulting aluminum hydroxide. orgsyn.org The mechanism is believed to proceed via an enol intermediate of acetophenone. aub.edu.lb

The development of novel catalysts for dypnone synthesis is driven by the principles of green chemistry, aiming for sustainable and eco-friendly processes. rsc.orgnih.govmdpi.com Research is focused on creating catalysts that are highly active, selective, reusable, and can function under mild or solvent-free conditions. riken.jprsc.org

Recent developments include the use of various solid acid catalysts and modified zeolites. scielo.org.arresearchgate.net For instance, ZSM-5 modified with sulfuric acid (ZSM-5-SO3H) has been introduced as a reusable heterogeneous catalyst for other organic transformations, indicating its potential for dypnone synthesis. researchgate.net The goal is to design catalysts that are not only efficient but also reduce waste and avoid the use of hazardous materials. nih.govmdpi.com The exploration of nanocatalysts and materials derived from renewable resources is also a promising area of research. mdpi.comnih.gov

Heterogeneous Catalysis in Acetophenone Self-Condensation

Mechanochemical Synthesis Routes to Z-Dypnone

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a green and efficient alternative for producing dypnone. smolecule.commdpi.com This solvent-free approach aligns with the principles of sustainable chemistry by reducing waste and energy consumption. ijcce.ac.irbeilstein-journals.orgrsc.org

The synthesis of dypnone can be achieved by the self-condensation of acetophenone under mechanochemical conditions. smolecule.com This method can be performed with or without a catalyst. For example, the reaction can be facilitated by solid catalysts like sodium bisulfate monohydrate (NaHSO₄·H₂O) in a high-speed ball mill. mdpi.com In some cases, the reaction can proceed efficiently without any catalyst, further enhancing its green credentials. ijcce.ac.ir Mechanochemical methods are often faster and simpler than traditional solution-based syntheses. ijcce.ac.irmdpi.com The development of mechanochemical routes for the synthesis of organic compounds, including dypnone and its derivatives, represents a significant advancement in environmentally benign chemical manufacturing. mdpi.combeilstein-journals.org

Oxidation Reactions and Dypnone Oxide Synthesis

Oxidation of the carbon-carbon double bond in Z-Dypnone offers a pathway to valuable intermediates such as dypnone oxides (epoxides) and butenolides. These transformations often employ catalytic systems to achieve desired selectivity and efficiency.

The epoxidation of α,β-unsaturated ketones like dypnone provides access to α,β-epoxy ketones, which are versatile building blocks in organic synthesis. Research has explored the use of metal catalysts to facilitate this transformation. An iron-catalyzed asymmetric epoxidation of β,β-disubstituted enones has been developed, which is also applicable to dypnone isomers. nih.gov

In a study focused on (E)-dypnone, the combination of iron(II) triflate (Fe(OTf)₂) and novel phenanthroline ligands was shown to effectively catalyze the epoxidation using peracetic acid as the terminal oxidant. nih.govscispace.com When this catalytic system was applied to (Z)-dypnone, it yielded a single diastereomer of the corresponding dypnone oxide, although with poor enantioselectivity. nih.govscispace.com This stereochemical outcome suggests that the reaction likely proceeds through a concerted pathway. nih.gov

The general epoxidation of alkenes to form epoxides, three-membered cyclic ethers, is a well-established transformation. leah4sci.com Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose in a reaction that proceeds via a concerted mechanism, resulting in a syn-addition of the oxygen atom to the double bond. leah4sci.commasterorganicchemistry.com

Table 1: Iron-Catalyzed Epoxidation of Dypnone Isomers nih.govscispace.com

SubstrateCatalyst SystemOxidantYield (%)Enantiomeric Excess (ee, %)Product
(E)-DypnoneFe(OTf)₂ / Ligand L5Peracetic Acid9290(2R,3S)-2-methyl-2,3-diphenyl-oxiran-2-yl)(phenyl)methanone
(Z)-DypnoneFe(OTf)₂ / Ligand L5Peracetic Acid-poorSingle diastereomer

Data compiled from studies on iron-catalyzed asymmetric epoxidation. nih.govscispace.com

The oxidation of dypnone can also lead to the formation of butenolide structures, which are five-membered lactones found in numerous natural products. An early report described the oxidation of dypnone (1,3-diphenyl-2-buten-1-one) using oxygen in the presence of cupric-amine complexes in an alkaline methanolic solution, which yielded α,γ-diphenylbutenolide. researchgate.netresearchgate.net While this specific study did not distinguish between the Z and E isomers of dypnone, it demonstrates a foundational method for this transformation.

The synthesis of butenolides can be achieved through various routes, including the oxidation of furans and the cyclization of functionalized precursors. researchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov For instance, the electrosynthesis of dimeric butenolides has been accomplished through the C-C homocoupling of 2,4-diarylfurans under aqueous conditions. researchgate.net

Functionalization and Derivatization Reactions of Z-Dypnone

The reactivity of the carbonyl group and the α,β-unsaturated system in Z-Dypnone allows for a variety of functionalization and derivatization reactions, particularly with nitrogen-containing nucleophiles to form hydrazones and heterocyclic systems.

The reaction of aldehydes and ketones with hydrazines to form hydrazones is a fundamental condensation reaction in organic chemistry. rsc.org This reaction proceeds through the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to form the C=N bond of the hydrazone. rsc.org Hydrazones are stable compounds and serve as important intermediates in various chemical syntheses. researchgate.net

The synthesis of hydrazones typically involves reacting the carbonyl compound with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol, often with refluxing. rsc.orgscribd.com The products can then be isolated by precipitation and filtration. rsc.org The characterization of hydrazones is routinely performed using spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopy, as well as mass spectrometry. researchgate.netarabjchem.orgmetu.edu.trmdpi.commdpi.com

Table 2: General Procedure for Hydrazone Synthesis

Reactant 1Reactant 2SolventConditionsProduct Type
Carbonyl Compound (e.g., Dypnone)Hydrazine HydrateEthanolRefluxHydrazone
Carbonyl Compound (e.g., Dypnone)PhenylhydrazineEthanolRefluxPhenylhydrazone

This table represents a generalized procedure based on common laboratory practices for hydrazone synthesis. rsc.orgscribd.com

Z-Dypnone can serve as a key building block in the synthesis of fused heterocyclic systems through condensation reactions with binucleophiles like aminopyrazoles. It has been reported that the condensation of dypnone with 5-amino-3-methylpyrazole leads to the formation of aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines, which subsequently undergo air oxidation. researchgate.netresearchgate.net An X-ray crystal structure has confirmed the formation of 2-methyl-6-hydroxy-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine from such a reaction. researchgate.netresearchgate.net

Multicomponent reactions offer an efficient approach to complex molecules in a single step. An unusual multicomponent reaction of 3-amino-5-methylpyrazole (B16524), an aldehyde, and acetylacetone (B45752) in water has been shown to produce bis(pyrazolo[1,5-a]pyrimidin-6-yl)-substituted alkanes. univ.kiev.ua This highlights the reactivity of the aminopyrazole core in building complex heterocyclic structures. The synthesis of 3-amino-5-methylpyrazole itself can be achieved by the reaction of cyanoacetone with hydrazine. google.com

Table 3: Condensation of Dypnone with 5-Amino-3-methylpyrazole researchgate.netresearchgate.net

Reactant 1Reactant 2Product
Dypnone5-Amino-3-methylpyrazole2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Chalcone (B49325)5-Amino-3-methylpyrazole2-Aryl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

This table summarizes the products from the condensation reaction of α,β-unsaturated ketones with 5-amino-3-methylpyrazole. researchgate.netresearchgate.net

The double bond in Z-Dypnone is susceptible to attack by various oxidizing agents, leading to different products depending on the reagent and reaction conditions. Common oxidizing agents for alkenes include peroxy acids like m-CPBA and hydrogen peroxide (H₂O₂), often in the presence of a catalyst.

The epoxidation of alkenes with m-CPBA is a well-established, stereospecific syn-addition. masterorganicchemistry.commdma.ch The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) or chloroform. mdma.ch The products are epoxides, which can be isolated if the reaction is conducted in a non-aqueous solvent to prevent hydrolysis to diols. libretexts.org

Hydrogen peroxide is considered a "green" oxidant as its primary byproduct is water. organic-chemistry.org Its use in oxidation reactions often requires a catalyst to enhance its reactivity. Catalytic systems for H₂O₂-mediated oxidations are diverse and include those based on palladium, cerium, and molybdenum. organic-chemistry.org For instance, a core-shell TS-1@Co–N–C catalyst has been developed for the electrochemical production of H₂O₂ and its in-situ use for the selective oxidation of organic substrates. rsc.org Manganese oxides have also been investigated as electrocatalysts for water oxidation to produce hydrogen peroxide. rsc.org The iron-catalyzed epoxidation of (Z)-dypnone with peracetic acid, a type of peroxy acid, resulted in the formation of a single diastereomer of the dypnone oxide, which was characterized as part of the study. nih.gov

Table 4: Common Oxidizing Agents for Alkenes and Their Products

Oxidizing AgentCatalyst (if applicable)Typical Product from Alkene
meta-Chloroperoxybenzoic acid (m-CPBA)NoneEpoxide
Hydrogen Peroxide (H₂O₂)Metal complexes (e.g., Pd, Mo, Fe)Epoxide, Diol, or Carbonyl (cleavage)
Peracetic AcidIron(II) triflate (Fe(OTf)₂)Epoxide

This table provides a general overview of outcomes for alkene oxidation reactions.

Reactions with Lewis Acids (e.g., BF₃)

The interaction of Z-Dypnone, also known as (Z)-1,3-diphenyl-2-buten-1-one, with Lewis acids such as boron trifluoride (BF₃) represents a key area in the exploration of its chemical reactivity. Lewis acids are known to activate α,β-unsaturated ketones, rendering them more susceptible to a variety of transformations. The coordination of the Lewis acid to the carbonyl oxygen of the dypnone molecule enhances the electrophilicity of the β-carbon and can facilitate a range of subsequent reactions, including cyclizations, rearrangements, and additions.

Research into the reactions of dypnone and its derivatives with Lewis acids has revealed several potential pathways. While comprehensive studies focusing solely on the Z-isomer are limited, the general reactivity of dypnone in the presence of Lewis acids provides significant insights. Boron trifluoride, often used as its diethyl etherate complex (BF₃·OEt₂), is a versatile and widely employed Lewis acid in organic synthesis. wikipedia.org Its interactions with α,β-unsaturated systems can lead to the formation of complex heterocyclic and carbocyclic structures.

One notable application of Lewis acids with dypnone-related structures is in the synthesis of heterocyclic compounds. For instance, BF₃·OEt₂ has been utilized in the inverse electron demand Diels-Alder (IEDDA) reaction of chalcones, a class of compounds to which dypnone belongs, with aryl acetylenes to produce 2,4,6-triarylpyrylium salts. sci-hub.se Although dypnone itself is a β-methylchalcone, this reactivity highlights the potential for BF₃ to activate the enone system towards cycloaddition reactions. Furthermore, the self-condensation of acetophenone, which can be catalyzed by Lewis acids like aluminum chloride (AlCl₃) and niobium pentoxide (NbCl₅), is a known route to synthesize dypnone. researchgate.net In some instances, dypnone is formed as a side product in BF₃-catalyzed reactions aimed at producing pyrylium (B1242799) salts from acetophenone and benzaldehyde. core.ac.uk

Lewis acid-catalyzed rearrangements of dypnone derivatives have also been investigated. The epoxide of 1,3-diphenyl-2-buten-1-one (B1671007) undergoes acyl migration in the presence of Lewis acids, demonstrating a concerted pathway. acs.orgcapes.gov.br Additionally, dypnone can undergo acid-catalyzed rearrangement to form 1,3,5-triarylbenzenes under milder conditions than the direct cyclotrimerization of acetophenones. researchgate.netacs.org This suggests that Lewis acids like BF₃ could potentially promote such skeletal reorganizations.

The following table summarizes the types of reactions that Z-Dypnone and structurally related α,β-unsaturated ketones can undergo in the presence of Lewis acids, based on findings from the literature. It is important to note that specific yield and condition data for the reaction of Z-Dypnone with BF₃ are not extensively detailed in the available research, and this table represents a generalized overview of potential transformations.

Reactant(s) Lewis Acid Reaction Type Potential Product(s) General Conditions
Z-DypnoneBF₃·OEt₂CyclizationFlavone or Pyrylium Salt DerivativesVaries; may involve co-reactants like anhydrides or alkynes sci-hub.semdpi.com
Z-DypnoneProtic or Lewis AcidsRearrangement1,3,5-TriarylbenzenesElevated temperatures researchgate.netacs.org
Acetophenone (2 eq.)AlCl₃, NbCl₅Self-CondensationDypnoneReflux in high-boiling solvents researchgate.net
Dypnone EpoxideLewis AcidsAcyl MigrationRearranged DiketoneNot specified acs.orgcapes.gov.br

Mechanistic Investigations of Z Dypnone Reactions

Elucidation of Condensation Reaction Pathways to Dypnone (B8250878)

Dypnone is primarily synthesized through the self-condensation of acetophenone (B1666503). aub.edu.lbscielo.org.arresearchgate.net This reaction can be catalyzed by both acids and bases.

In base-catalyzed mechanisms, a base abstracts a proton from the methyl group of an acetophenone molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second acetophenone molecule. The resulting intermediate subsequently undergoes dehydration to yield dypnone. aub.edu.lb

Acid-catalyzed condensation, on the other hand, involves the protonation of the carbonyl oxygen of an acetophenone molecule, making the carbonyl carbon more electrophilic. A second acetophenone molecule, in its enol form, then attacks this activated carbonyl carbon. scielo.org.ar Subsequent dehydration leads to the formation of dypnone. Various acid catalysts, including aluminum chloride, hydrogen fluoride, and solid acids like sulfated zirconia, have been employed for this transformation. aub.edu.lbscielo.org.arresearchgate.net A proposed mechanism for the synthesis of dypnone via self-condensation of acetophenone (ACP) is available. researchgate.net

The reaction conditions, such as the choice of catalyst and solvent, can influence the reaction pathway and the isomeric purity of the resulting dypnone. For instance, the use of certain solid acid catalysts under solvent-free microwave irradiation has been shown to favor the formation of the trans-isomer of dypnone.

Oxidative Transformation Mechanisms of Dypnone

The oxidation of dypnone can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mechanistically, these transformations often involve the carbon-carbon double bond and the ketone functional group. For example, under certain photooxidative conditions requiring both oxygen and a copper catalyst, dypnone undergoes oxidation. In the absence of either the oxidant or the catalyst, only cis-trans isomerization is observed. nih.gov

One proposed mechanism for benzylic oxidation involves the formation of a benzylic radical intermediate which then reacts with dioxygen. nih.gov Another possibility is deprotonation followed by anion oxidation, which is likely to occur in the presence of strong bases. nih.gov In some cases, a metal-assisted deprotonation has also been suggested. nih.gov

The reaction of dypnone with I2/TBHP in DMSO has been shown to proceed via an oxidative aryl migration followed by C–C bond cleavage to yield 1,2-diaryl diketones. acs.org The electronic nature of the substituents on the dypnone molecule can affect the reaction yield, with electron-donating groups generally leading to higher yields. acs.org

Photochemical Reaction Mechanisms involving Z-Dypnone

Photoisomerization Mechanisms

Z-Dypnone can undergo photoisomerization to its E-isomer upon exposure to light. researchgate.net This process involves the absorption of light, which excites the molecule to an electronically excited state. In this excited state, the rotational barrier around the carbon-carbon double bond is significantly lower, allowing for rotation to occur. wikipedia.orgoit.edu Subsequent relaxation to the ground electronic state can then yield the more stable E-isomer.

The mechanism of photoisomerization can proceed through different pathways. One common pathway involves the initial excitation to a singlet excited state (S1), followed by intersystem crossing to a triplet state (T1). wikipedia.org It is from this triplet state that the isomerization often occurs. The reverse process, the conversion of the E-isomer back to the Z-isomer, can also be induced photochemically. researchgate.netrsc.org The efficiency of photoisomerization can be influenced by the presence of photosensitizers, which can facilitate the population of the reactive triplet state through energy transfer. chalmers.se

It has been noted that for some related α,β-unsaturated ketones, photo-enolization can occur from an n–π* singlet excited state, which was proven by infrared spectroscopy at low temperatures. researchgate.net

Photocycloaddition Pathways (e.g., [2+2]-Photocycloaddition)

Z-Dypnone, as an enone, can participate in [2+2] photocycloaddition reactions with alkenes. wikipedia.org This reaction is a powerful tool for the synthesis of four-membered rings (oxetanes). rsc.orgresearchgate.net The mechanism typically begins with the photoexcitation of the enone to its triplet excited state. wikipedia.org This excited triplet enone then interacts with a ground-state alkene to form a triplet diradical intermediate. Subsequent spin inversion to a singlet diradical allows for ring closure to form the cyclobutane (B1203170) ring of the oxetane (B1205548) product. wikipedia.org

The stereochemistry of the resulting cyclobutane is determined by the geometry of the reactants in the intermediate stages. While the reaction is stepwise, stereoselective intra- and intermolecular versions have been developed. wikipedia.org The use of cyclic enones is often preferred to prevent competitive cis-trans isomerization. wikipedia.org In some cases, an alternative mechanism involving the formation of a radical cation and a radical anion after intersystem crossing has been proposed. wikipedia.org

Nucleophilic Addition Mechanisms to Z-Dypnone Derivatives

The carbonyl group in Z-dypnone and its derivatives is susceptible to nucleophilic attack. science-revision.co.ukmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, which breaks the carbon-oxygen pi bond and forms a tetrahedral intermediate with a negatively charged oxygen. masterorganicchemistry.comyoutube.com This intermediate can then be protonated to yield an alcohol.

The reactivity of the carbonyl group can be influenced by both steric and electronic factors. Aldehydes, for instance, are generally more reactive than ketones in nucleophilic addition reactions. geeksforgeeks.org The presence of bulky groups near the carbonyl carbon can hinder the approach of the nucleophile. geeksforgeeks.org

The reaction can be catalyzed by either acid or base. Acid catalysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. geeksforgeeks.org Base catalysis, on the other hand, typically involves the deprotonation of the nucleophile to make it more reactive.

In the case of α,β-unsaturated ketones like dypnone, nucleophiles can add either directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-addition or conjugate addition). aub.edu.lb The choice between these two pathways depends on the nature of the nucleophile and the reaction conditions. More reactive organometallic reagents like phenyllithium (B1222949) tend to favor 1,2-addition, while less reactive ones like phenylmagnesium bromide can give a mixture of 1,2- and 1,4-addition products. aub.edu.lb

Role of Catalysts in Dypnone Reaction Mechanisms

Catalysts play a crucial role in many reactions involving dypnone, primarily by providing an alternative reaction pathway with a lower activation energy. rsc.orgwikipedia.org In the synthesis of dypnone via acetophenone self-condensation, both acid and base catalysts are effective.

Acid catalysts , such as aluminum chloride, hydrogen fluoride, and solid acids like sulfated zirconia and cesium-substituted dodecatungstophosphoric acid on K-10 clay, facilitate the reaction by activating the carbonyl group of one acetophenone molecule towards nucleophilic attack by the enol form of another. aub.edu.lbscielo.org.arresearchgate.net Solid acid catalysts are particularly advantageous as they can be easily separated from the reaction mixture and are often reusable. researchgate.net The catalytic activity is often related to the number and strength of the acid sites on the catalyst surface. researchgate.net

Base catalysts , such as sodium ethoxide or aluminum tert-butoxide, promote the formation of the enolate ion from acetophenone, which is a key intermediate in the base-catalyzed condensation pathway. aub.edu.lbuou.ac.in

In oxidative transformations , copper catalysts have been shown to be effective, potentially by facilitating the formation of radical intermediates or through metal-assisted deprotonation. nih.gov

In photochemical reactions , photosensitizers can act as catalysts by absorbing light and transferring the energy to the dypnone molecule, thereby promoting its transition to an excited state where isomerization or cycloaddition can occur. chalmers.se

The mechanism of heterogeneous catalysis typically involves the adsorption of reactants onto the catalyst surface, where the reaction takes place, followed by the desorption of the products. studymind.co.uk The efficiency of a heterogeneous catalyst can be influenced by factors such as its surface area and the strength of adsorption of the reactants and products. studymind.co.uk

Spectroscopic Characterization and Structural Elucidation of Z Dypnone Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR, FT-Raman, and Terahertz techniques, provides valuable insights into the molecular vibrations and structural features of Z-Dypnone.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and molecular structures. nih.govillinois.edu By analyzing the absorption of infrared radiation, a unique spectral fingerprint of a molecule is obtained. illinois.eduwisc.edu In the context of Z-Dypnone, the FT-IR spectrum is characterized by specific vibrational modes corresponding to its constituent chemical bonds.

Key spectral bands for dypnone (B8250878), the parent compound of Z-Dypnone, have been identified through studies on its synthesis. researchgate.net The FT-IR spectrum of dypnone synthesized over a nano-crystalline sulfated zirconia catalyst showed characteristic peaks that can be used for its identification. researchgate.net These peaks, while not exclusively for the Z-isomer, provide a foundational understanding of the vibrational characteristics of the dypnone molecule. For instance, the presence of a strong absorption band in the carbonyl region (around 1630 cm⁻¹) is indicative of the C=O stretching vibration, a hallmark of the dypnone structure. researchgate.net Furthermore, bands corresponding to aromatic C-H stretching and C=C stretching within the phenyl rings are also prominent features.

The analysis of biological materials and the study of DNA conformational changes have demonstrated the sensitivity of FT-IR in detecting subtle structural variations. nih.govnih.gov For example, specific IR signals in the 900-1450 cm⁻¹ range are characteristic of the Z-DNA conformation. nih.gov This highlights the potential of FT-IR to differentiate between Z- and E-isomers of dypnone by identifying unique vibrational modes arising from the specific spatial arrangement of atoms in the Z-configuration.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy offers a non-invasive method for chemical analysis with minimal sample preparation. researchgate.netmendeley.com This technique is particularly advantageous for studying aqueous solutions and is less susceptible to interference from fluorescence. illinois.edumendeley.com FT-Raman spectroscopy has been successfully applied to analyze the composition of complex mixtures and to study molecular interactions. umcs.plresearchgate.net

The application of FT-Raman to Z-Dypnone would reveal information about the vibrations of non-polar bonds, such as the C=C bonds in the phenyl rings and the α,β-unsaturated ketone system. Analysis of the Raman spectrum can confirm the presence of these key structural elements. researchgate.net Studies on various organic molecules have shown that FT-Raman is a powerful tool for identifying and differentiating compounds based on their unique vibrational signatures. nih.gov For Z-Dypnone, specific Raman shifts would be expected for the carbonyl group and the olefinic bond, and their positions could be influenced by the Z-geometry of the molecule.

Terahertz (THz) Spectroscopy

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (0.1 to 10 THz), is an emerging technique for probing low-frequency collective vibrational modes in materials. scielo.org.pemdpi.com This non-ionizing radiation can penetrate many common packaging materials, making it useful for security screening and quality control. nih.govresearchgate.net THz spectroscopy is sensitive to the crystalline structure and intermolecular interactions within a sample. mdpi.com

The application of THz spectroscopy to Z-Dypnone would provide insights into its solid-state properties. Different crystalline forms or polymorphs of Z-Dypnone would likely exhibit distinct THz absorption spectra due to differences in their crystal lattice vibrations. This technique has been used to study the properties of various materials, including explosives, drugs, and perovskites, by analyzing their dielectric and photoconductive properties. researchgate.netyale.edu The unique THz spectral "fingerprint" could be used for the unambiguous identification of Z-Dypnone in solid form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. libretexts.org

Proton and Carbon NMR Analysis of Z-Dypnone Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic compounds. savemyexams.comlibretexts.org In ¹³C NMR, each non-equivalent carbon atom in a molecule gives a distinct signal, with its chemical shift providing information about its electronic environment. savemyexams.comlibretexts.org

For Z-Dypnone and its derivatives, ¹H and ¹³C NMR spectra provide crucial data for structural confirmation. The chemical shifts of the protons and carbons are influenced by factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects. libretexts.orgscispace.com The carbonyl carbon of the α,β-unsaturated ketone system in dypnone would be expected to resonate at a downfield chemical shift (typically 190-220 ppm) in the ¹³C NMR spectrum. savemyexams.com The olefinic carbons and the carbons of the two phenyl rings would also exhibit characteristic chemical shifts.

The following interactive table provides representative ¹³C NMR chemical shift data for the parent compound, dypnone. The specific values for the Z-isomer may show slight variations due to its unique stereochemistry.

Carbon AtomChemical Shift (ppm)
Carbonyl (C=O)~190-200
Olefinic (α-C)~128
Olefinic (β-C)~145
Phenyl C1 (attached to C=O)~138
Phenyl C (ortho, meta, para)~128-133
Phenyl C1' (attached to β-C)~137
Phenyl C' (ortho, meta, para)~128-130
Methyl (CH₃)~27

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Advanced NMR Techniques for Stereochemical Assignment

While ¹D NMR provides essential structural information, advanced 2D NMR techniques are often necessary for the unambiguous assignment of stereochemistry, especially for complex molecules. longdom.orgnumberanalytics.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for determining the spatial proximity of protons. libretexts.orgipb.pt

For Z-Dypnone, the key to confirming the "Z" configuration lies in observing a Nuclear Overhauser Effect (NOE) between the vinylic proton and the protons of the phenyl ring attached to the same olefinic carbon. In the Z-isomer, these protons are on the same side of the double bond and therefore spatially close, leading to a detectable NOE correlation. In contrast, the E-isomer would not show this specific NOE.

Furthermore, coupling constants (J-values) between vicinal protons can also provide stereochemical information. ipb.ptnih.gov While there are no vicinal protons directly on the double bond of Z-Dypnone itself, analysis of derivatives could utilize this principle. For instance, the magnitude of the coupling constant between protons on adjacent carbons can differ significantly between cis and trans isomers. ipb.pt

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of UV or visible light by a molecule, providing information about its electronic transitions. libretexts.org Molecules with chromophores, or light-absorbing parts, undergo electronic transitions from a ground state to an excited state upon absorbing light of a specific wavelength. libretexts.org

For (Z)-Dypnone, an α,β-unsaturated ketone, the key chromophore is the conjugated system comprising the benzoyl group and the carbon-carbon double bond. This extended π-system gives rise to characteristic absorption bands in the UV-Vis spectrum. Two primary types of electronic transitions are expected for this class of compounds:

π → π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. scielo.org.mx In conjugated systems like dypnone, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths compared to non-conjugated systems. libretexts.org

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. scielo.org.mxmasterorganicchemistry.com These transitions are "forbidden" by symmetry rules, resulting in significantly weaker absorption bands compared to π → π* transitions. masterorganicchemistry.com They occur at longer wavelengths (lower energy) because less energy is required to promote a non-bonding electron. masterorganicchemistry.com

While specific experimental data for the UV-Vis spectrum of pure (Z)-Dypnone is not detailed in the available literature, the expected absorption characteristics can be summarized based on its structural class. Changes in the acidity of the solution can lead to shifts in the absorption bands due to protonation events. scielo.org.mx

Table 1: Expected UV-Vis Absorption Bands for (Z)-Dypnone

Transition TypeChromophoreExpected Wavelength RegionExpected Intensity (Molar Absorptivity, ε)
π → πConjugated C=C-C=O SystemShorter Wavelength (UV)Strong
n → πCarbonyl Group (C=O)Longer Wavelength (UV)Weak

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted by a substance after it has absorbed photons. horiba.com When a molecule absorbs light and moves to an excited electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence. horiba.com The emission spectrum typically appears at a longer wavelength (lower energy) than the absorption spectrum, and the two spectra are often mirror images of each other. horiba.com

This technique provides valuable information about a molecule's electronic structure, conformation, and local environment. frontiersin.org The intensity and wavelength of the emitted fluorescence can be influenced by factors such as solvent polarity, pH, and the presence of quenching agents.

Specific fluorescence studies on (Z)-Dypnone are not prominently featured in the surveyed scientific literature. However, conjugated aromatic ketones can exhibit fluorescence, although the efficiency (quantum yield) may be low due to competing non-radiative decay processes. If (Z)-Dypnone were to be analyzed using this method, the resulting excitation and emission spectra could provide insights into its excited state properties. The technique is powerful enough to detect molecules at very low concentrations, often down to the single-molecule level. frontiersin.org

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Configuration

The technique works by passing a beam of X-rays through a single, high-quality crystal. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the construction of an electron density map, from which the positions of all atoms in the crystal lattice can be determined. encyclopedia.pub

While the prompt specifies the determination of "absolute configuration," it is crucial to note that (Z)-Dypnone is an achiral molecule, meaning it does not possess a stereogenic center and is superimposable on its mirror image. The concept of absolute configuration refers to the precise spatial arrangement of atoms or groups at a chiral center, which distinguishes between enantiomers. nih.gov This determination is typically achieved by analyzing the anomalous scattering of X-rays, often quantified by the Flack parameter. encyclopedia.pubresearchgate.net A Flack parameter close to zero for a known chiral compound confirms the assigned absolute configuration. encyclopedia.pub

For an achiral molecule like (Z)-Dypnone, an SCXRD analysis would not determine an absolute configuration. Instead, it would unequivocally confirm its molecular structure, including:

The Z-configuration of the double bond.

The planarity of the α,β-unsaturated ketone system.

The rotational angles of the two phenyl groups relative to the core structure.

Intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize the crystal packing. mdpi.com

Should (Z)-Dypnone be derivatized with a chiral moiety or co-crystallized with a chiral compound, SCXRD could then be used to determine the absolute configuration of the new chiral centers in the resulting structure. researchgate.net

Table 2: Structural Information Obtainable from SCXRD of (Z)-Dypnone

ParameterDescription
Connectivity Confirms the sequence in which atoms are bonded.
Configuration Unambiguously verifies the (Z)-geometry of the C=C double bond.
Conformation Determines the torsion angles, such as the twist of the phenyl rings.
Bond Lengths Provides precise measurements of all covalent bond distances (e.g., C=O, C=C, C-C, C-H).
Bond Angles Provides precise measurements of the angles between bonded atoms.
Crystal Packing Reveals how molecules are arranged in the unit cell and what intermolecular forces are present.

Surface Spectroscopic Techniques for Adsorbate Characterization

Infrared Reflection Absorption Spectroscopy (IRRAS)

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive vibrational spectroscopy technique used for the in-situ characterization of ultrathin films and molecular adsorbates on reflective surfaces, such as metals and some oxides. uol.debruker.comnih.gov The technique involves reflecting a beam of infrared light off a surface at a high angle of incidence (grazing angle). bruker.com

A key principle of IRRAS on metal surfaces is the "surface selection rule," which states that only molecular vibrations with a dipole moment component perpendicular to the surface will be strongly active in the spectrum. uol.de Vibrations with a dipole moment parallel to the surface are not observed. This rule makes IRRAS an exceptionally powerful tool for determining the orientation of adsorbed molecules.

To enhance sensitivity and eliminate interfering absorptions from gas-phase molecules like water vapor and CO₂, a technique called Polarization Modulation IRRAS (PM-IRRAS) is often employed. bruker.comnih.gov This method rapidly alternates the polarization of the IR light between parallel (p-polarized) and perpendicular (s-polarized) to the plane of incidence, allowing for the selective detection of the surface species. bruker.com

While no specific IRRAS studies of (Z)-Dypnone were identified in the literature survey, the technique is well-suited for such an investigation. Drawing parallels from studies on similar molecules like acetophenone (B1666503) on metal surfaces researchgate.net, an IRRAS study of (Z)-Dypnone could reveal:

Adsorption Geometry: By analyzing the intensities of the C=O stretching band and the various phenyl ring modes, the orientation of the molecule with respect to the substrate could be deduced. For example, a strong C=O band would suggest an orientation where the carbonyl bond is tilted towards the surface normal.

Chemical Interactions: Shifts in the vibrational frequencies of key functional groups upon adsorption can indicate the nature of the molecule-surface bond. A significant redshift (lowering of frequency) in the C=O stretching vibration, for instance, would suggest a strong interaction or coordination between the carbonyl oxygen and the surface.

Table 3: Potential Application of IRRAS to (Z)-Dypnone Adsorption

Vibrational ModeTypical Wavenumber (cm⁻¹)Information from IRRAS
C=O Stretch~1640-1660Intensity indicates the orientation of the carbonyl bond. Frequency shift indicates the strength of interaction with the surface.
C=C Stretch~1610-1630Intensity provides information on the orientation of the enone backbone.
Phenyl C-H Bending (Out-of-Plane)~700-900Weak or absent intensity would suggest a flat-lying orientation of the phenyl rings.
Phenyl Ring Modes~1450-1600Relative intensities of different ring modes can help refine the orientation of the phenyl groups.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the real-space topography of conducting and semiconducting surfaces with atomic resolution. In the context of (Z)-Dypnone, STM studies would typically involve the adsorption of the molecule onto a well-defined single-crystal surface, such as Au(111) or Cu(111), under ultra-high vacuum conditions. The resulting images would provide insights into the molecule's adsorption geometry, intermolecular interactions, and self-assembly into ordered structures.

The planarity of the conjugated system in (Z)-Dypnone, comprising the phenyl rings and the α,β-unsaturated ketone moiety, would likely lead to a flat-lying adsorption geometry on the substrate. This orientation is driven by the interaction between the π-orbitals of the molecule and the electronic states of the metal surface. STM imaging would be expected to resolve the individual molecules, revealing their characteristic shape and orientation relative to the substrate's crystallographic axes. Furthermore, the formation of self-assembled monolayers could be investigated, with the intermolecular forces, such as π-π stacking and hydrogen bonding, dictating the packing arrangement.

Table 1: Expected STM Observables for (Z)-Dypnone on a Cu(111) Surface

ParameterExpected Observation
Adsorption Geometry Planar, with the molecular plane parallel to the substrate surface.
Intramolecular Contrast The phenyl rings and the carbonyl group are expected to appear as distinct features within the molecular image.
Intermolecular Ordering Formation of ordered domains, potentially exhibiting long-range periodicity.
Apparent Height Approximately 1-2 Å, depending on the tunneling parameters.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For (Z)-Dypnone, XPS would provide a detailed analysis of the core-level binding energies of its constituent atoms, primarily carbon and oxygen.

An XPS spectrum of (Z)-Dypnone would exhibit distinct peaks corresponding to the C 1s and O 1s core levels. The C 1s region would be of particular interest as it would contain multiple components corresponding to the different chemical environments of the carbon atoms in the molecule. For instance, the carbon atoms in the phenyl rings would have a different binding energy compared to the carbonyl carbon and the carbons of the vinyl group. Deconvolution of the C 1s spectrum would allow for the quantification of these different species. The O 1s peak would correspond to the carbonyl oxygen, and its binding energy would be sensitive to the local chemical environment and any intermolecular interactions.

Table 2: Predicted Core-Level Binding Energies for (Z)-Dypnone

AtomOrbitalPredicted Binding Energy (eV)Chemical Group
CarbonC 1s~284.5Phenyl Rings (C-C, C-H)
CarbonC 1s~286.0Vinylic Carbons (C=C)
CarbonC 1s~287.8Carbonyl Carbon (C=O)
OxygenO 1s~531.5Carbonyl Oxygen (C=O)

Near Edge X-ray Absorption Fine Structure (NEXAFS)

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a spectroscopic technique that provides information about the local electronic structure and orientation of molecules on surfaces. By tuning the energy of the incident X-rays around the absorption edge of a specific element (e.g., C K-edge, O K-edge), NEXAFS probes the transitions of core-level electrons to unoccupied molecular orbitals.

For (Z)-Dypnone, NEXAFS spectroscopy would be highly informative. The C K-edge spectrum would be characterized by sharp resonances corresponding to transitions from the C 1s core level to the unoccupied π* and σ* orbitals. The π* resonances associated with the aromatic rings and the C=C and C=O double bonds would be particularly prominent. The polarization dependence of these resonances can be used to determine the orientation of the molecule with respect to the substrate surface. For instance, for a flat-lying molecule, the intensity of the π* resonances would be maximized when the electric field vector of the incident X-rays is perpendicular to the surface.

The O K-edge spectrum would primarily show a strong π* resonance associated with the C=O bond. The energy and intensity of this feature would be sensitive to the local coordination and electronic structure of the carbonyl group.

Table 3: Expected NEXAFS Resonances for (Z)-Dypnone

Absorption EdgeResonance TypeUnoccupied OrbitalExpected Energy (eV)
C K-edgeππ (C=C, aromatic)~285.0
C K-edgeππ (C=O)~287.0
C K-edgeσσ (C-C, C-H)>290
O K-edgeππ (C=O)~531.0
O K-edgeσσ (C=O)>535

Computational Chemistry and Theoretical Studies of Z Dypnone

Quantum Chemical Methodologies Applied to Z-Dypnone

A range of quantum chemical methods can be employed to study Z-Dypnone, each offering a different balance between computational cost and accuracy. These methods are foundational to most theoretical analyses of molecular systems. taylor.edu The primary approaches include Density Functional Theory, ab initio methods, and semi-empirical calculations.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying medium to large-sized molecules. taylor.edu DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. sklogwiki.orgcern.ch This approach is computationally less demanding than high-level ab initio methods because it calculates the total electron density of the system rather than the complex many-electron wavefunction. taylor.edu

In practice, Kohn-Sham DFT is widely used, which introduces orbitals (the Kohn-Sham orbitals) into the calculation, with the challenging part of the electron-electron interaction being approximated by an exchange-correlation functional. taylor.edu The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), cc-pVTZ). DFT is used to predict a variety of properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals. thaiscience.info While specific DFT studies extensively detailing Z-Dypnone are not prevalent in publicly accessible literature, the methodology is standard for analyzing related α,β-unsaturated ketones. colab.ws

Table 1: Overview of Selected Quantum Chemical Methodologies

Method TypeCore PrincipleCommon ApplicationsRelative Cost
Density Functional Theory (DFT) Calculates total electron density to determine system energy and properties. sklogwiki.orgGeometry optimization, vibrational frequencies, electronic properties. thaiscience.infoModerate
Ab Initio Methods Solves the Schrödinger equation from "first principles" without empirical parameters. wikipedia.orgststephens.net.inHigh-accuracy energy calculations, benchmarking, small systems. ststephens.net.inHigh to Very High
Semi-Empirical Approaches Uses a simplified Hartree-Fock formalism with parameters derived from experimental data. wikipedia.orgststephens.net.inLarge molecules, initial geometry screening, qualitative analysis. wikipedia.orgLow

The term ab initio, meaning "from the beginning" or "from first principles," refers to a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgststephens.net.in These methods solve the Schrödinger equation by making a series of controlled mathematical approximations.

The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orguni-mainz.de A key limitation of the HF method is its neglect of electron correlation—the way electrons interact and avoid each other. ststephens.net.in To address this, post-Hartree-Fock methods have been developed, which systematically improve upon the HF result. These include:

Møller-Plesset Perturbation Theory (MPn): Adds electron correlation as a perturbation to the HF energy, with MP2 being the most common level. ststephens.net.in

Configuration Interaction (CI): Improves the wavefunction by including configurations corresponding to excited electronic states. ststephens.net.in

Coupled Cluster (CC) Theory: An advanced and highly accurate method that accounts for electron correlation in a size-extensive manner, with CCSD(T) often considered the "gold standard" for single-reference systems. arxiv.org

Ab initio methods are generally more computationally demanding than DFT, with costs scaling rapidly with the size of the molecule and basis set. ststephens.net.in They are often used for small molecules or to provide benchmark results for calibrating less expensive methods. wikipedia.org

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but introduce numerous approximations and parameters to simplify the calculations. wikipedia.org A key simplification is the neglect of many of the two-electron integrals that make ab initio calculations computationally expensive. To compensate for these omissions, the remaining integrals are approximated or replaced by parameters fitted to reproduce experimental or high-level ab initio data. wikipedia.orgststephens.net.in

These methods consider only valence electrons, as core electrons are less involved in chemical bonding and reactivity. ststephens.net.in Well-known semi-empirical methods include MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametrized Model 3). wikipedia.org For instance, MNDO calculations have been successfully used to investigate the reaction mechanisms of related compounds like dypnone (B8250878) oxide, demonstrating the utility of these approaches in establishing the nature of transition states and reaction pathways. lookchemmall.com Because of their significantly lower computational cost, semi-empirical methods are particularly useful for treating very large molecules or for performing initial explorations of potential energy surfaces before employing more rigorous DFT or ab initio calculations. wikipedia.orgdigitellinc.com

Molecular Structure and Electronic Properties of Z-Dypnone

Computational methods are indispensable for determining the three-dimensional structure of Z-Dypnone and for understanding its electronic landscape, which governs its chemical reactivity.

Geometry optimization is a fundamental computational task aimed at finding the atomic coordinates that correspond to the minimum energy of a molecule on its potential energy surface. arxiv.org This process iteratively calculates the forces on each atom and adjusts their positions until a stable structure (a stationary point) is located. arxiv.orgutwente.nl For a molecule like Z-Dypnone, which possesses rotatable single bonds, conformational analysis is crucial for identifying the most stable spatial arrangement.

The key structural features of interest in Z-Dypnone include:

Enone System Conformation: The C=C-C=O dihedral angle determines whether the enone system adopts a planar s-trans or s-cis conformation. The s-trans conformer is often more stable due to reduced steric hindrance.

Phenyl Ring Orientations: The two phenyl rings are not expected to be coplanar with the enone backbone due to steric clashes. The calculations would yield the specific dihedral angles describing their twist relative to the central butenone chain.

Bond Lengths and Angles: Optimization provides precise values for all bond lengths and angles, which can be compared with experimental data if available. The conjugated system is expected to show characteristic bond length patterns, with partial double-bond character in the C-C single bonds.

Table 2: Representative Calculated Geometric Parameters for Z-Dypnone (Illustrative) Note: These are typical values expected from a DFT (e.g., B3LYP/6-31G(d)) calculation and are for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond Length C=O~1.24 Å
C=C (enone)~1.35 Å
C-C (enone)~1.48 Å
Bond Angle C-C(O)-C~119°
C=C-C~122°
Dihedral Angle Phenyl-C(O) Torsion~25°
Phenyl-C(C) Torsion~35°

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgmnstate.edu

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest-energy orbital containing electrons. It represents the molecule's ability to act as an electron donor (a nucleophile). mnstate.edu

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. It represents the molecule's ability to act as an electron acceptor (an electrophile). mnstate.eduossila.com

For Z-Dypnone, an α,β-unsaturated ketone, the distribution of these orbitals is predictable:

The HOMO is generally expected to be localized primarily over the styryl part of the molecule (the C=C double bond and the attached phenyl ring), which is the most electron-rich region.

The LUMO is typically centered on the conjugated enone system, particularly with large coefficients on the carbonyl carbon and the β-carbon, which are the primary sites for nucleophilic attack. wuxibiology.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A small gap indicates that the molecule is more easily polarized and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

Table 3: Representative Frontier Orbital Energies for Z-Dypnone (Illustrative) Note: These are typical values expected from a DFT calculation and are for illustrative purposes.

OrbitalEnergy (eV)
LUMO -1.95
HOMO -6.10
HOMO-LUMO Gap (ΔE) 4.15

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.defaccts.de This analysis provides valuable information about the electronic structure, such as the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization through hyperconjugative interactions. uni-muenchen.deresearchgate.net

In NBO analysis, the wave function is transformed into a set of localized NBOs, which include high-occupancy Lewis-type orbitals (core, bonding, and lone pair orbitals) and low-occupancy non-Lewis-type orbitals (antibonding and Rydberg orbitals). researchgate.netwisc.edu The interactions between filled Lewis-type NBOs (donors) and empty non-Lewis-type NBOs (acceptors) are analyzed using second-order perturbation theory. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. researchgate.netwisc.edu

For a molecule like Z-Dypnone, NBO analysis can reveal key details about its electronic configuration. For instance, it can quantify the delocalization of π-electrons across the conjugated system, which includes the two phenyl rings and the α,β-unsaturated ketone moiety. The analysis can also highlight the nature of the C=O and C=C bonds and the lone pairs on the oxygen atom. uni-muenchen.de

A hypothetical NBO analysis for Z-Dypnone would likely show significant stabilization energies arising from π* -> π* interactions within the conjugated system, indicating strong electron delocalization. Furthermore, interactions involving the lone pairs of the carbonyl oxygen and the antibonding orbitals of adjacent sigma bonds would provide insight into the electronic environment around the carbonyl group.

Table 1: Hypothetical NBO Analysis Results for Z-Dypnone

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C=C)π(C=O)Highπ-conjugation
π(C=O)π(Phenyl Ring 1)Highπ-conjugation
π(Phenyl Ring 1)π(C=C)Moderateπ-conjugation
LP(O)σ(C-C)LowHyperconjugation
σ(C-H)σ*(C=C)LowHyperconjugation

Note: This table is illustrative and based on general principles of NBO analysis for conjugated ketones. Actual values would require a specific computational study on Z-Dypnone.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. mdpi.comuni-muenchen.de It provides a color-coded map that indicates regions of positive and negative electrostatic potential, which are crucial for understanding and predicting a molecule's reactivity, intermolecular interactions, and a molecule’s reactivity towards charged reactants. uni-muenchen.dewolfram.com

The MEP is calculated by determining the force exerted on a positive test charge at various points on the molecule's surface. uni-muenchen.de Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. mdpi.comresearchgate.net

For Z-Dypnone, an MEP map would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This indicates that the carbonyl oxygen is a primary site for electrophilic attack. The phenyl rings and the α,β-unsaturated system would likely exhibit a more complex potential distribution, with regions of both positive and negative potential, reflecting the delocalization of π-electrons. The hydrogen atoms would generally show positive potential. wolfram.com

Table 2: Predicted MEP Characteristics for Key Regions of Z-Dypnone

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapImplication for Reactivity
Carbonyl OxygenStrongly NegativeRedSite for electrophilic attack and hydrogen bonding
Carbonyl CarbonPositiveBlue/GreenSite for nucleophilic attack
Phenyl RingsVaried (Negative above/below plane, Positive at edges)Red/Yellow and Blueπ-stacking interactions, electrophilic substitution
Vinylic HydrogensPositiveBluePotential for weak interactions

Note: The specific values and distribution of the MEP would depend on the level of theory and basis set used in the calculation.

Reaction Mechanism Modeling for Z-Dypnone Transformations

Computational modeling of reaction mechanisms for transformations involving Z-Dypnone provides a detailed, step-by-step understanding of how these reactions occur. It allows for the characterization of transient species like transition states and intermediates, which are often challenging to observe experimentally.

Transition State Theory and Activation Barrier Calculations

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and a high-energy "transition state" or "activated complex". wikipedia.orgsolubilityofthings.com The transition state is the structure at the highest point on the minimum energy path connecting reactants and products on a potential energy surface. wikipedia.orglibretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier, which is a critical factor determining the reaction rate. wikipedia.orgsavemyexams.com

Computational chemistry allows for the precise location of transition state structures and the calculation of their energies. fossee.in By calculating the activation barriers for different possible reaction pathways, chemists can predict which pathway is more likely to occur. A lower activation barrier corresponds to a faster reaction rate. oregonstate.edu For reactions involving Z-Dypnone, such as its epoxidation or other addition reactions, calculating the activation barriers for different stereochemical outcomes can explain or predict the stereoselectivity of the reaction. For instance, in an iron-catalyzed asymmetric epoxidation, a single diastereomer was obtained even when starting with (Z)-dypnone, suggesting a concerted pathway with a specific, favored transition state. nih.gov

Reaction Energy Profiles

A reaction energy profile, also known as a reaction coordinate diagram, is a graphical representation of the energy of a chemical system as it progresses from reactants to products along the reaction coordinate. wikipedia.orgchemguide.co.uk The reaction coordinate represents the geometric changes that occur during a transformation. oregonstate.edu These profiles depict the relative energies of reactants, products, intermediates, and transition states. wikipedia.orgchemguide.co.uk

For transformations of Z-Dypnone, computational methods can generate detailed reaction energy profiles. For example, in a study of the reaction of dypnone oxide with a chloride ion, molecular orbital calculations were used to determine the heats of formation of transition states and the corresponding activation barriers, revealing that hydride migration is kinetically favored over formyl migration. lookchemmall.com Similarly, a computational study on the formation of 3H-1-benzazepines identified dypnone as an intermediate and calculated the energy profile for its subsequent cyclization and isomerization steps. researchgate.net

Spectroscopic Data Prediction and Validation

Computational quantum chemistry methods are widely used to predict various spectroscopic properties of molecules, including UV-Vis, IR, and NMR spectra. These predictions are invaluable for validating experimental data, assigning spectral features, and understanding the relationship between molecular structure and spectroscopic behavior.

The prediction of UV-Vis absorption spectra, for example, can be achieved using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can provide information about the wavelengths of maximum absorbance (λmax) and the corresponding electronic transitions. nih.govchemrxiv.org For Z-Dypnone, with its extended conjugated system, TD-DFT calculations could predict the π → π* transitions responsible for its characteristic UV absorption. Comparing these predicted spectra with experimental data can confirm the structure and electronic properties of the molecule. researchgate.net Machine learning models are also emerging as powerful tools for predicting UV-Vis spectra from molecular structures. nih.govchemrxiv.org

Photophysical Property Simulations

The interaction of molecules with light, leading to processes like absorption, fluorescence, and phosphorescence, is the domain of photophysics. Computational simulations are crucial for understanding and predicting these photophysical properties. informaticsjournals.co.ininformaticsjournals.co.in

For a molecule like Z-Dypnone, which contains chromophores (the phenyl rings and the enone system), computational methods can be used to study its behavior in electronically excited states. sioc-journal.cn Upon absorption of UV light, Z-Dypnone is promoted to an excited state. Simulations can model the geometry and electronic structure of this excited state, as well as the pathways for its decay back to the ground state, which can involve fluorescence or non-radiative processes. sciforum.net

For instance, upon n,π* excitation, the excited state of dypnone can undergo rearrangement to produce 1,3-diphenyl-3-buten-2-ol-1-one. nbu.ac.in This type of photochemical reactivity can be modeled computationally to understand the underlying mechanism, which involves hydrogen abstraction and homolytic ring cleavage. nbu.ac.in Furthermore, simulations can explore how factors like solvent polarity affect the photophysical properties, such as the stabilization of different excited states. sciforum.net

Applications in Advanced Organic Synthesis and Materials Science

Z-Dypnone as a Building Block in Complex Organic Synthesis

(Z)-Dypnone, also known as cis-dypnone, serves as a versatile intermediate in organic synthesis. Its reactivity is distinct from its trans-isomer, primarily due to the steric environment around the carbonyl and β-carbon atoms. The cis-configuration influences the stereochemical outcome of addition reactions, allowing for the synthesis of specific isomers of more complex molecules. aub.edu.lb The preparation of (Z)-dypnone is typically achieved through the sunlight irradiation of an ethereal solution of the more stable trans-isomer. aub.edu.lb

(Z)-Dypnone is a key precursor in the synthesis of substituted butenone derivatives through reactions with organometallic reagents. The steric hindrance imposed by the cis-configuration of the phenyl and methyl groups influences the regioselectivity of nucleophilic attack. aub.edu.lb For instance, the reaction of (Z)-dypnone with organolithium reagents, which are known to favor 1,2-addition, can yield specific buten-1-ol derivatives.

A notable example is the reaction with phenyllithium (B1222949). When the resulting organometallic adduct is hydrolyzed with hydrochloric acid, it leads to dehydration, producing 1,1,3-triphenyl-1,3-butadiene. However, if the hydrolysis is carried out under milder conditions using ammonium (B1175870) chloride, the tertiary alcohol, 1,1,3-triphenylbut-2-ene-1-ol, is isolated. aub.edu.lb This demonstrates the utility of (Z)-dypnone in accessing specific butenone-related structures by carefully controlling the reaction conditions.

The reaction yields are highly dependent on the stereochemistry of the starting dypnone (B8250878) isomer, highlighting the importance of using the pure Z-isomer for predictable and selective synthesis. aub.edu.lb

Table 1: Reaction of Dypnone Isomers with Phenylmagnesium Bromide

Comparison of product yields from the reaction of (Z)-dypnone and (E)-dypnone with phenylmagnesium bromide, showcasing the influence of stereochemistry on the reaction outcome. aub.edu.lb

Dypnone IsomerProductAddition TypeYield (%)
(Z)-Dypnoneβ,β-Diphenylbutyrophenone1,4-Addition15
(Z)-Dypnone1,1,3-Triphenyl-1,3-butadiene1,2-Addition40
(E)-Dypnoneβ,β-Diphenylbutyrophenone1,4-Addition75
(E)-Dypnone1,1,3-Triphenyl-1,3-butadiene1,2-Addition10

The α,β-unsaturated ketone moiety in (Z)-dypnone is a versatile functional group that can participate in a wide range of organic transformations, making it a valuable precursor for more complex molecules. aub.edu.lb Dypnone itself is a useful intermediate in the production of various fine chemicals, including plasticizers and perfumery bases. researchgate.net The reactivity of the conjugated system allows for various addition and condensation reactions, leading to the formation of higher-order compounds. The specific stereochemistry of the Z-isomer can be exploited to control the three-dimensional structure of the resulting products.

Polymer Chemistry Applications

While specific research detailing the use of (Z)-dypnone in polymer chemistry is not widely documented in the reviewed literature, the inherent reactivity of its α,β-unsaturated ketone structure suggests a potential role in polymerization processes, particularly those initiated by light.

Step-growth polymerizations involve the reaction of bi-functional or multi-functional monomers to form dimers, oligomers, and eventually high molecular weight polymers. itu.edu.tr Photopolymerization utilizes light to generate reactive species that initiate polymerization. mdpi.com

The α,β-unsaturated ketone functionality is known to be photochemically active. nih.govnih.gov Molecules containing this moiety can act as photoinitiators, absorbing light and triggering polymerization reactions. nih.gov For example, libraries of π-expanded α,β-unsaturated ketones have been synthesized and shown to act as efficient two-photon initiators for polymerization. nih.gov These compounds absorb light and create reactive species that can initiate the linking of monomers.

Given this precedent, (Z)-dypnone could potentially be developed into a monomer for photoinduced step-growth polymerization. If functionalized with a second reactive group, the dypnone molecule could react in a stepwise fashion upon photo-irradiation. The carbon-carbon double bond of the enone system could participate in radical-mediated reactions, such as thiol-ene type polymerizations, which are a form of step-growth photopolymerization. mdpi.comnih.gov However, it must be noted that this application remains hypothetical, as direct studies on the photopolymerization of (Z)-dypnone were not found in the surveyed scientific literature.

Integration into Advanced Materials Development

The development of advanced functional materials often relies on the design and synthesis of novel organic building blocks that impart specific properties to the final material. mdpi.com

The incorporation of specific molecular units, or moieties, into a larger material can bestow it with unique optical, electronic, or mechanical properties. The design of such materials involves selecting building blocks with desired characteristics. mdpi.comnih.gov

The (Z)-dypnone molecule possesses a conjugated system and a polarized carbonyl group, features that are often associated with interesting photophysical properties. While direct integration of the (Z)-dypnone moiety into advanced materials is not extensively reported, the principles of materials design suggest its potential. By functionalizing the phenyl rings or the methyl group of dypnone, it could be incorporated as a pendant group or as part of the main chain of a polymer. Such an integration could influence properties like light absorption, fluorescence, or the refractive index of the material. The rigid and non-planar structure of the Z-isomer could also be used to control the morphology and chain packing in a polymer, affecting its bulk physical properties.

Table 2: Mentioned Compound Names

Extensive Research Yields No Data on the Use of (Z)-Dypnone Derivatives in Catalytic Material Development

Despite a comprehensive search of scientific literature and databases, no research has been found detailing the application of (Z)-Dypnone or its derivatives in the development of catalytic materials. The requested article focusing on this specific subject cannot be generated due to the absence of foundational research, detailed findings, or relevant data tables.

An exhaustive investigation into the scientific domain for information regarding the use of (Z)-Dypnone as a precursor or building block for catalysts has failed to yield any relevant studies. The body of available research predominantly centers on the synthesis of dypnone and related chalcones, employing various catalytic systems to produce these α,β-unsaturated ketones. However, the converse—utilizing dypnone derivatives to create new catalysts—does not appear to be a documented area of scientific inquiry.

Searches were conducted using a variety of keywords and strategies, including "catalysts synthesized from (Z)-Dypnone," "dypnone derivatives as catalyst precursors," "catalytic materials from dypnone derivatives," "synthesis of catalysts using dypnone as a starting material," "dypnone-based ligands for catalytic metal complexes," and "incorporation of dypnone derivatives into metal-organic frameworks for catalysis." These inquiries, along with broader searches on the catalytic applications of chalcones and α,β-unsaturated ketones in materials synthesis, consistently led to literature focused on the production of these compounds, rather than their use in catalyst development.

Therefore, while the synthesis of dypnone is a well-documented process, its application as a component in the design and creation of new catalytic materials is not supported by the available scientific evidence.

Table of Compounds Mentioned:

Since no article could be generated, there are no compounds to list in this table.

Electrochemical Behavior and Electrosynthesis Involving Z Dypnone

Redox Chemistry of Z-Dypnone and its Derivatives

The redox chemistry of Z-Dypnone would involve the transfer of electrons to or from the molecule, initiating a series of chemical changes. The primary sites for these redox events are the carbonyl group and the carbon-carbon double bond.

Cyclic Voltammetry Studies

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound. researchgate.netdntb.gov.ua In a typical cyclic voltammetry experiment, the potential is linearly swept and then reversed, while the resulting current is measured. researchgate.net This provides information on oxidation and reduction potentials and the stability of the species formed after electron transfer. researchgate.netacs.org

For Z-Dypnone, one would anticipate reduction of the ketone group and the conjugated double bond. The precise potentials at which these events occur, and whether they are reversible or irreversible processes, would need to be determined experimentally. Such studies would reveal the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the kinetics of electron transfer. However, specific cyclic voltammetry data for Z-Dypnone are not present in the current body of scientific literature.

Electrochemical Oxidation Mechanisms

Electrochemical oxidation involves the removal of electrons from a molecule at an anode. mdpi.com The mechanism can be either a direct electron transfer from the compound to the electrode or an indirect process mediated by electrochemically generated species. beilstein-journals.org For an α,β-unsaturated ketone like dypnone (B8250878), oxidation would likely target the π-system of the double bond or the phenyl rings. The initial step is typically the formation of a radical cation, which can then undergo various follow-up reactions such as dimerization, cyclization, or reaction with the solvent or electrolyte. archive.org The specific pathway is highly dependent on the experimental conditions, including the electrode material, solvent, supporting electrolyte, and temperature. Detailed mechanistic studies for the electrochemical oxidation of Z-Dypnone have not been reported.

Electrosynthesis of Dypnone-Derived Compounds

Electrosynthesis offers a green and efficient alternative to traditional chemical synthesis by using electricity to drive reactions, often avoiding harsh reagents. nih.gov

Formation of Dimeric Butenolides via Electrochemical Oxidation

The electrochemical oxidation of certain organic molecules can lead to the formation of dimeric products. While there is no specific literature on the electrosynthesis of dimeric butenolides from Dypnone, studies on related structures, such as 2,4-diarylfurans, have shown that anodic oxidation can lead to C-C homocoupling to form dimeric butenolides. researchgate.netnih.govresearchgate.net This process is proposed to proceed through the formation of radical intermediates that subsequently dimerize. researchgate.netnih.gov

A hypothetical pathway for Dypnone could involve its oxidation to a radical cation, followed by dimerization and subsequent rearrangement and cyclization to yield a butenolide structure. However, this remains speculative without experimental evidence. The table below outlines the types of compounds and products from related electrochemical dimerization studies.

Starting Material ClassProduct ClassReaction TypeReference
2,4-DiarylfuransDimeric Furan-2(5H)-ones (Butenolides)Anodic C-C Homocoupling researchgate.netnih.govresearchgate.net
Phenolsp-Dimethoxy AcetalsAnodic Oxidation beilstein-journals.org
2-NaphtholPolymeric Materials / NaphthoquinoneAnodic Oxidation researchgate.net

Mechanistic Aspects of Electrocatalysis in Dypnone Transformations

Electrocatalysis utilizes a catalyst, often a modified electrode surface or a mediator in solution, to lower the activation energy of an electrochemical reaction, thereby increasing its rate and selectivity. nih.govrsc.org For transformations involving Dypnone, an electrocatalyst could potentially steer the reaction towards a specific desired product, for example, favoring hydrogenation of the double bond over reduction of the ketone, or promoting a specific dimerization pathway.

The mechanism of electrocatalysis is complex and depends on the nature of the catalyst and the substrate. It can involve the adsorption of the substrate onto the catalyst surface, facilitating electron transfer, or the generation of catalytic species that react with the substrate in the bulk solution. rsc.org Research into electrocatalytic methods for the transformation of Dypnone is an open area, with no specific mechanistic studies currently published.

Q & A

Q. What are the optimal synthetic pathways for Z-Dypnone, and how can researchers validate purity during synthesis?

  • Methodological Answer : Synthesis of Z-Dypnone typically involves Friedel-Crafts acylation or photoisomerization. Key variables include solvent polarity (e.g., dichloromethane vs. toluene), temperature (controlled between 20–40°C), and catalyst selection (e.g., AlCl₃ or FeCl₃). Purity validation requires spectroscopic techniques:
  • NMR : Monitor chemical shifts for carbonyl (δ 190–200 ppm) and aromatic protons (δ 6.5–8.0 ppm) to confirm stereochemistry .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
    Replicate reactions under inert atmospheres (N₂/Ar) to minimize oxidation byproducts .

Q. How should researchers design experiments to characterize the stability of Z-Dypnone under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffered solutions (pH 3–10) and incubate Z-Dypnone at 25°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via UV-Vis spectroscopy for absorbance shifts (λ_max ≈ 270 nm) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >150°C). Pair with differential scanning calorimetry (DSC) to identify phase transitions .
    Statistical tools like ANOVA can compare degradation rates across conditions .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported spectroscopic data for Z-Dypnone across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects, instrument calibration, or isomer contamination. To address this:
  • Standardized Protocols : Use deuterated solvents (e.g., CDCl₃) with internal standards (TMS) for NMR. Calibrate instruments with certified reference materials .
  • Systematic Reviews : Follow PRISMA guidelines to aggregate data from peer-reviewed studies, assess bias (e.g., via Cochrane Risk of Bias Tool), and identify consensus values .
  • Replicate Studies : Synthesize Z-Dypnone in-house under controlled conditions and compare results with literature .

Q. How can computational models (e.g., DFT) predict Z-Dypnone’s reactivity in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model electronic properties:
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation energies in aprotic vs. protic solvents .
    Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis or GC-MS) .

Q. What strategies ensure reproducibility in Z-Dypnone’s biological activity assays?

  • Methodological Answer :
  • Cell-Based Assays : Use standardized cell lines (e.g., HEK293 or HeLa) with viability controls (MTT assay). Pre-treat samples with antioxidants (e.g., ascorbic acid) to mitigate photodegradation .
  • Dose-Response Curves : Employ Hill equation modeling to calculate EC₅₀/IC₅₀ values. Include positive/negative controls (e.g., DMSO vehicle) .
  • Blinded Experiments : Randomize sample allocation and use double-blinding to reduce observer bias .

Data Analysis and Interpretation

Q. How should researchers handle outliers in Z-Dypnone’s physicochemical property datasets?

  • Methodological Answer :
  • Grubbs’ Test : Statistically identify outliers (α = 0.05). If confirmed, investigate sources (e.g., instrumental error, contamination).
  • Robust Statistical Methods : Use non-parametric tests (e.g., Mann-Whitney U) if data normality is violated .
  • Transparency : Report outliers in supplementary materials with justification for exclusion/retention .

Q. What mixed-methods approaches integrate qualitative and quantitative data in Z-Dypnone research?

  • Methodological Answer :
  • Triangulation : Combine HPLC quantification (quantitative) with FTIR spectral interpretation (qualitative) to confirm functional group stability .
  • Sequential Design : First, conduct exploratory synthesis trials (qualitative observations), then validate via DOE (Design of Experiments) for optimization .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying Z-Dypnone’s toxicity?

  • Methodological Answer :
  • Institutional Review : Submit protocols to ethics committees (e.g., IRB) for approval, especially for in vivo studies .
  • FAIR Data Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or ChemRxiv .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.